1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a sulfonyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- 1-[(4-Methyl-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Uniqueness: 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-22-15-11-17(16(23-2)10-13(15)18)24(20,21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXNACVEUDUARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.